molecular formula C11H19NO4 B3300282 (S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid CAS No. 900802-61-1

(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid

Cat. No. B3300282
CAS RN: 900802-61-1
M. Wt: 229.27 g/mol
InChI Key: MXFDTAAFXOYLGV-ZETCQYMHSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid, also known as Boc-CPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of proline, an amino acid that is commonly found in proteins. Boc-CPA has been synthesized using a variety of methods and has shown potential for use in various applications.

Scientific Research Applications

Sorption and Environmental Applications

Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals suggests a broader application of carboxylic acid derivatives in environmental science. The study by Werner, Garratt, and Pigott (2012) provides a detailed analysis of the sorption behavior of related compounds, which could inform environmental management practices and the development of more environmentally friendly herbicides (Werner, Garratt, & Pigott, 2012).

Biodegradation and Environmental Fate

Thornton et al. (2020) discuss the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the microbial pathways involved. This review could offer insights into how similar tert-butyl compounds, including the one of interest, might behave in natural environments and be targeted for bioremediation efforts (Thornton et al., 2020).

Flavor Chemistry and Food Science

The production and breakdown pathways of branched chain aldehydes in food, reviewed by Smit, Engels, and Smit (2009), delve into how amino acids contribute to flavor in fermented and non-fermented food products. This area of research could be relevant for exploring the potential flavor-enhancing properties of "(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid" and its derivatives (Smit, Engels, & Smit, 2009).

Drug Synthesis and Biotechnology

Zhang et al. (2021) review the application of levulinic acid in drug synthesis, emphasizing the cost-effectiveness and cleaner reaction profiles of biomass-derived chemicals in medicinal chemistry. This research suggests potential pharmaceutical applications for carboxylic acid derivatives, including "(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid," in synthesizing novel therapeutics (Zhang et al., 2021).

Bioactive Compounds and Pharmaceuticals

Research on natural neo acids, neo alkanes, and their derivatives highlights the pharmaceutical, cosmetic, and agronomic applications of compounds with tert-butyl groups. Dembitsky (2006) provides an overview of natural metabolites' bioactive properties, which could inform the development of new drugs or cosmetic ingredients based on tert-butyl-containing compounds like the one (Dembitsky, 2006).

properties

IUPAC Name

(2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(9(13)14)12(8-5-6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFDTAAFXOYLGV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)(cyclopropyl)amino)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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